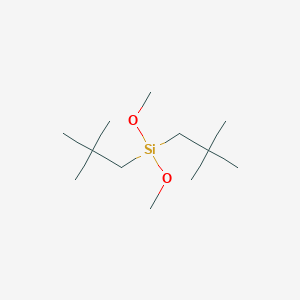![molecular formula C22H21N3S2 B14274243 2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine CAS No. 137376-16-0](/img/structure/B14274243.png)
2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine is a complex organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine typically involves the reaction of quinoline derivatives with appropriate sulfanyl and amine groups. One common method involves the use of quinoline-2-thiol and 2-methylpropan-2-amine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative with similar biological activities.
N,N-bis(quinolin-2-ylmethyl)amine: A related compound with different substitution patterns.
Quinoline-2-thiol: A precursor used in the synthesis of 2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine.
Uniqueness
This compound is unique due to its dual quinoline moieties and sulfanyl groups, which enhance its biological activity and make it a versatile compound for various applications.
Propiedades
Número CAS |
137376-16-0 |
|---|---|
Fórmula molecular |
C22H21N3S2 |
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
2-methyl-N,N-bis(quinolin-2-ylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C22H21N3S2/c1-22(2,3)25(26-20-14-12-16-8-4-6-10-18(16)23-20)27-21-15-13-17-9-5-7-11-19(17)24-21/h4-15H,1-3H3 |
Clave InChI |
AFOFEBKMCCDLOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(SC1=NC2=CC=CC=C2C=C1)SC3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


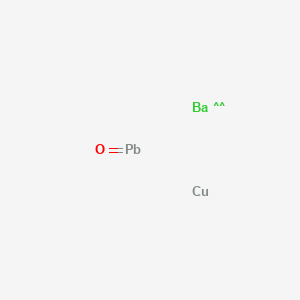
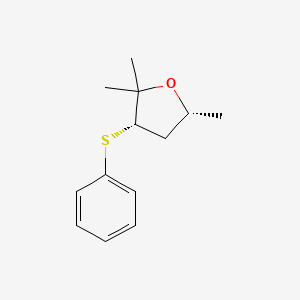
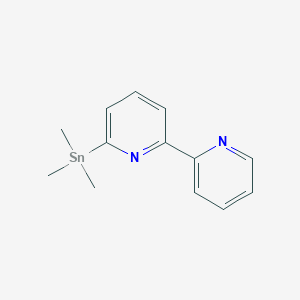
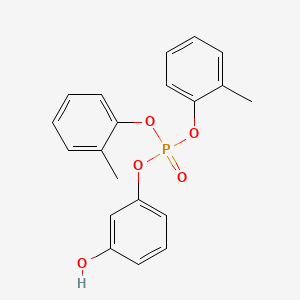
![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)

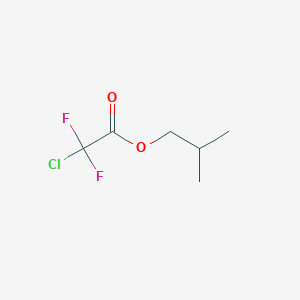
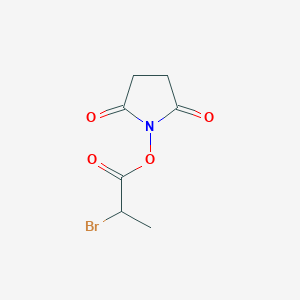
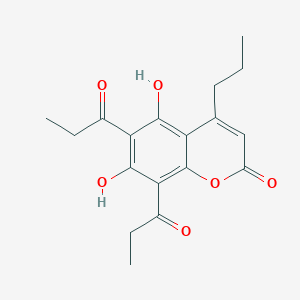
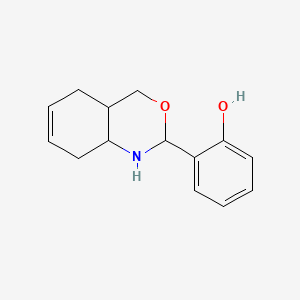
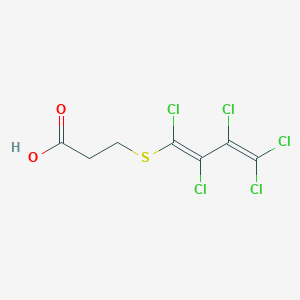
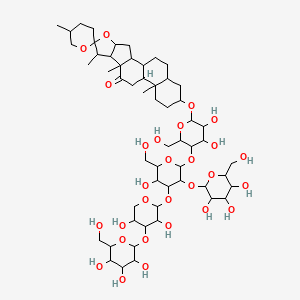
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
